molecular formula C10H13NO2 B1618469 Ethyl N-(2-methylphenyl)carbamate CAS No. 5255-71-0

Ethyl N-(2-methylphenyl)carbamate

Cat. No.: B1618469
CAS No.: 5255-71-0
M. Wt: 179.22 g/mol
InChI Key: KXOFYXSXZGSQED-UHFFFAOYSA-N
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Description

Ethyl N-(2-methylphenyl)carbamate (CAS 5255-71-0) is a carbamate derivative with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is part of a class of anthranilic acid analogues and their derivatives, which are of significant interest in medicinal and organic chemistry for developing new bioactive substances . Researchers are exploring these compounds for their potential as promising antimicrobial agents, particularly against drug-resistant pathogens . Carbamate esters, like this one, are also valuable in prodrug design, where they can help improve a molecule's aqueous solubility and transcellular absorption, and protect acidic functional groups to avoid gastric irritation . As a reagent, it can serve as a chemical intermediate or building block in organic synthesis. For instance, similar ethyl N-(phenethyl)carbamate derivatives have been synthesized and evaluated for their ability to inhibit bacterial biofilm formation against medically relevant strains such as Staphylococcus aureus . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

5255-71-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

KXOFYXSXZGSQED-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=CC=CC=C1C

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C

Origin of Product

United States

Scientific Research Applications

Intermediate in Organic Synthesis

Ethyl N-(2-methylphenyl)carbamate serves as a vital intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives are utilized in the production of pesticides and herbicides due to their efficacy against specific pests while being less harmful to non-target organisms.

Agrochemical Development

The compound is instrumental in developing novel agrochemicals. For instance, it has been studied for its potential use in creating fungicides that target specific fungal pathogens without affecting beneficial microorganisms . This specificity is crucial for sustainable agriculture practices.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been explored for its potential therapeutic effects. Research indicates that its derivatives may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .

Case Study 1: Synthesis of Agrochemicals

A study demonstrated the synthesis of a new class of fungicides using this compound as an intermediate. The resulting compounds showed significant antifungal activity against various plant pathogens, highlighting the compound's utility in agricultural applications .

Case Study 2: Pharmaceutical Research

Research published in a peer-reviewed journal explored the analgesic properties of derivatives synthesized from this compound. The study concluded that certain modifications to the carbamate structure enhanced its efficacy as an analgesic agent, paving the way for further development into pharmaceutical products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Ethyl carbamate C₃H₇NO₂ 89.09 Ethyl (-CH₂CH₃) Boiling point: 182–184°C; Group 2A carcinogen
Vinyl carbamate C₃H₅NO₂ 87.08 Vinyl (-CH=CH₂) 10–50× more carcinogenic than ethyl carbamate; mutagenic
Ethyl N-(2,4-difluorophenyl)carbamate C₉H₉F₂NO₂ 201.17 2,4-Difluorophenyl Higher electronegativity; potential pesticidal use
Ethyl N-(2-furyl)carbamate C₇H₉NO₃ 155.15 2-Furyl High repellent activity; log P ~1.5
Fenoxycarb (pesticide) C₁₇H₁₉NO₃ 301.34 Phenoxyphenoxyethyl Insect growth regulator; low mammalian toxicity

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., fluorine in Ethyl N-(2,4-difluorophenyl)carbamate) enhance stability and alter binding affinities in biological systems . Aromatic vs.
  • Boiling Points : Ethyl N-(2-methylphenyl)carbamate has a calculated boiling point of 651.02 K (Joback method), significantly higher than ethyl carbamate due to increased molecular weight and aromaticity .

Carcinogenicity and Mutagenicity

  • Ethyl carbamate: Classified as a Group 2A carcinogen (probable human carcinogen) due to metabolic activation to DNA-reactive intermediates (e.g., vinyl carbamate epoxide) . Chronic exposure in mice induces hepatic, pulmonary, and thymic tumors .
  • Vinyl carbamate: 10–50× more potent than ethyl carbamate in tumor induction (e.g., lung adenomas, skin tumors) and directly mutagenic in Salmonella typhimurium assays . Its α,β-unsaturated structure facilitates epoxidation, forming reactive electrophiles .
  • However, aryl carbamates can still undergo cytochrome P450-mediated oxidation to genotoxic metabolites .

Preparation Methods

Catalytic Hydrogenation of o-Nitrotoluene Derivatives

This method involves reducing o-nitrotoluene to o-toluidine intermediates, followed by carbamate formation.

Procedure ():

  • Step 1 : Combine 40 g o-nitrotoluene, 120 g ethanol, and 2 g Raney nickel catalyst. Heat to 65°C and add 23.5 g hydrazine hydrate over 1.5 hours. Maintain at 65°C for 5 hours.
  • Step 2 : Extract the intermediate with ethylene dichloride, then react with methyl chloroformate (0.5–1.5 equivalents to o-nitrotoluene) at 60°C for 4 hours.
  • Yield : 79.3% after washing and drying.

Key Parameters ():

Parameter Range/Value
Catalyst Raney nickel
Solvent Ethanol or methanol
Reaction Temperature 65–85°C (Step 1); 30–60°C (Step 2)
Time 6.5–9 hours total

Carbamoyl Chloride-Alcohol Reaction

Zinc chloride-catalyzed reactions between carbamoyl chlorides and alcohols offer high efficiency.

General Protocol ():

  • Mix zinc chloride (1.79 mmol) and carbamoyl chloride (3.58 mmol) in anhydrous toluene.
  • Add 3-[1-(dimethylamino)ethyl]phenol (3.58 mmol) and stir at 110°C until completion.
  • Isolate via extraction and column chromatography.

Solvent Optimization Table ():

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 30 12 86
Benzene 30 16 76
Ethyl acetate 30 14 59

Advantages : Toluene provides optimal yields (86%) at room temperature.

Green Synthesis via Hofmann Rearrangement

A sustainable method using oxone and KCl converts aromatic amides to carbamates.

Procedure ():

  • Treat aromatic amides with oxone/KCl to generate N-chloride intermediates.
  • Rearrange intermediates with NaOH to form isocyanates, then trap with ethanol.

Advantages :

  • Avoids toxic reagents (e.g., phosgene).
  • Yields comparable to traditional methods (70–80%).

Comparative Analysis of Methods

Method Catalyst Yield (%) Key Advantage
Catalytic Hydrogenation Raney nickel 79–80 Scalable for industrial use
Carbamoyl Chloride Route ZnCl₂ 86 High selectivity
Isocyanate-Alcohol Base ~70 Well-established protocol
Green Synthesis Oxone/KCl 70–80 Environmentally friendly

Q & A

Q. What are the recommended synthetic methodologies for Ethyl N-(2-methylphenyl)carbamate in laboratory settings?

this compound can be synthesized via catalytic methods using mixed metal oxides (e.g., Zn/Al/Ce) derived from hydrotalcite-like precursors. These catalysts promote carbamate formation through nucleophilic substitution or condensation reactions. Typical conditions involve refluxing in aprotic solvents (e.g., toluene) at 80–100°C for 6–12 hours, achieving yields >75%. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

X-ray diffraction (XRD) is the primary method. The SHELX system (e.g., SHELXL for refinement) is widely used to analyze crystallographic data. Key parameters include hydrogen bonding networks and supramolecular associations, which influence packing motifs. For example, intermolecular N–H···O interactions stabilize the lattice, as observed in related carbamates .

Q. What analytical techniques are used to detect this compound in complex matrices?

  • GC-MS : Provides high sensitivity with a limit of detection (LOD) of ~35 µg/L. Derivatization may enhance volatility.
  • HPLC-UV/Vis : Paired with C18 columns and mobile phases like acetonitrile/water.
  • FTIR Spectroscopy : Identifies characteristic carbamate C=O stretches (~1700 cm⁻¹) and N–H bends (~1550 cm⁻¹) .

Q. What are the primary toxicological concerns associated with this compound?

this compound shares structural similarities with ethyl carbamate, a Group 2A carcinogen (IARC). Key risks include:

  • Carcinogenicity : Metabolic activation via CYP2E1 produces vinyl carbamate epoxide, a DNA-reactive metabolite.
  • Teratogenicity : Demonstrated in rodent models via prenatal exposure.
  • Organ Toxicity : Central nervous system depression and thymic atrophy at high doses .

Advanced Research Questions

Q. How do metabolic pathways influence the carcinogenicity of this compound?

The compound undergoes CYP2E1-mediated oxidation to vinyl carbamate, which is further epoxidized to vinyl carbamate epoxide. This metabolite forms DNA adducts (e.g., 7-(2-oxoethyl)guanine), inducing mutations in oncogenes (e.g., Ras). Studies use:

  • In vitro models : Human hepatocyte lines with CYP2E1 overexpression.
  • In vivo models : A/J mice (lung adenomas) and B6C3F1 mice (hepatomas) via intraperitoneal injection .

Q. What discrepancies exist between in vitro and in vivo genotoxicity data, and how are they resolved?

In vitro assays (e.g., Ames test) may underestimate genotoxicity due to incomplete metabolic activation. To address this:

  • Incorporate S9 liver fractions to simulate hepatic metabolism.
  • Use transgenic rodent models (e.g., CB6F1-TgHRas2) to detect oncogene activation. Discrepancies often arise from differences in metabolic enzyme expression across species .

Q. How do structural modifications alter the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing substituents (e.g., -NO₂) enhance electrophilicity, increasing carcinogenic potential.
  • Bulkier alkyl groups reduce metabolic activation but may improve pharmacokinetics. Derivatives like N-[2-(ethyl(2-methylphenyl)amino)ethyl]-benzamide exhibit antitumor activity in cancer models .

Q. What computational approaches predict the environmental fate of this compound?

  • QSAR Models : Estimate hydrolysis rates (e.g., half-life ~150 days in aqueous systems).
  • Molecular Dynamics Simulations : Assess interactions with soil organic matter.
  • Fugacity Models : Predict partitioning into air/water/soil phases based on log Kow (~2.5) .

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